Increased Hydrogen-Bond Acceptor (HBA) Capacity Relative to the 4-Chlorobenzyl Analog Enables Differentiated Target Engagement Profiles
CAS 1091475-48-7 possesses 5 hydrogen-bond acceptor atoms (2 carbonyl oxygens, 1 methoxy oxygen, 2 amide nitrogens), whereas the closest aryl-halogen analog N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091398-20-7) contains only 3 HBA atoms (2 carbonyl oxygens, 1 amide nitrogen; the chlorine atom does not contribute to HBA) . This 2-count HBA surplus directly impacts the compound's ability to form complementary hydrogen bonds with biological targets.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Atom Count |
|---|---|
| Target Compound Data | 5 HBA atoms |
| Comparator Or Baseline | N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide: 3 HBA atoms |
| Quantified Difference | +2 HBA atoms (67% increase) |
| Conditions | Computed from molecular structure; HBA defined as sum of nitrogen and oxygen atoms per Lipinski Rule of Five convention |
Why This Matters
HBA count is a critical determinant of aqueous solubility and target binding complementarity; a 2-atom difference cannot be compensated by concentration adjustment and necessitates explicit procurement of the specific compound.
- [1] PubChem Compound Summary. N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide. Available at: https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] Computed physicochemical data for N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091398-20-7) from kuujia.com. Available at: https://www.kuujia.com/cas-1091398-20-7.html. View Source
